molecular formula C27H32N2O3 B2677692 1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361719-03-9

1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one

Cat. No.: B2677692
CAS No.: 2361719-03-9
M. Wt: 432.564
InChI Key: JXRNPOLZBUGALC-UHFFFAOYSA-N
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Description

1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the piperidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can be achieved through multi-step organic synthesis. The process typically involves:

  • Formation of the piperidine ring through the cyclization of appropriate precursors.

  • Introduction of the hydroxymethyl group via hydroxymethylation.

  • Coupling of the phenyl groups using Friedel-Crafts acylation.

  • Incorporation of the prop-2-en-1-one moiety through aldol condensation or related techniques.

Industrial Production Methods: Industrial production of this compound requires optimized conditions to ensure high yield and purity. Key factors include the choice of catalysts, reaction temperature, and solvent systems. Scaled-up synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo several types of chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

  • Reduction: The carbonyl groups can be reduced to corresponding alcohols.

  • Substitution: The piperidine ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate).

  • Reducing agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).

  • Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

  • Oxidized derivatives, such as carboxylic acids.

  • Reduced derivatives, such as alcohols.

  • Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and in the development of novel compounds.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs for neurological disorders.

  • Industry: Used in the synthesis of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

Comparison with Other Compounds: When compared to similar compounds, 1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one exhibits unique structural features and properties. For instance:

  • Structural Comparison: The presence of the prop-2-en-1-one moiety sets it apart from other piperidine derivatives.

  • Functional Comparison: Its specific substitution pattern affects its reactivity and biological activity differently from related compounds.

Comparison with Similar Compounds

  • 4-Phenylpiperidine

  • 4-(Hydroxymethyl)phenylpiperidine

  • 1-(4-Phenylpiperidin-1-yl)ethanone

Properties

IUPAC Name

1-[4-[4-(hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-2-24(31)28-19-15-27(16-20-28,23-11-7-4-8-12-23)25(32)29-17-13-26(21-30,14-18-29)22-9-5-3-6-10-22/h2-12,30H,1,13-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRNPOLZBUGALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)(CO)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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